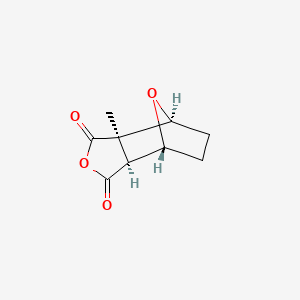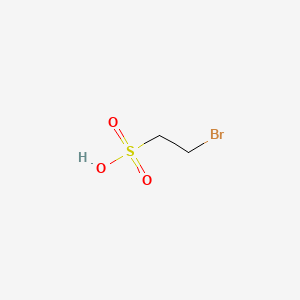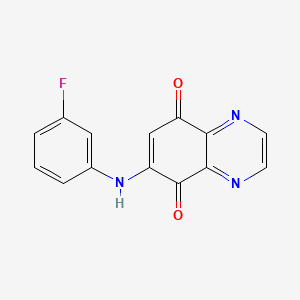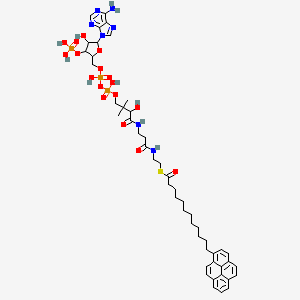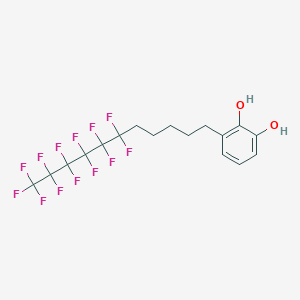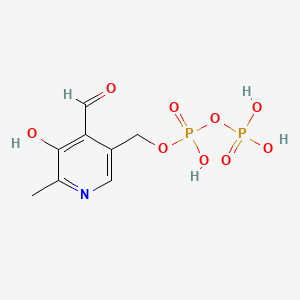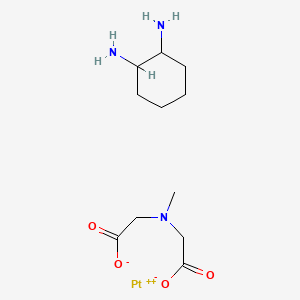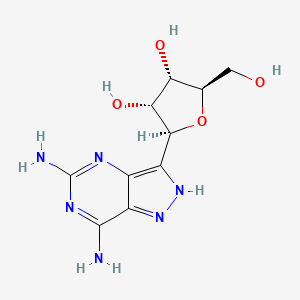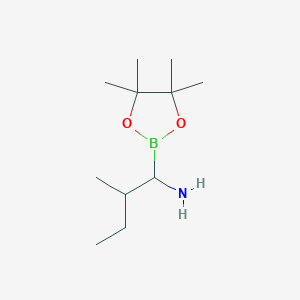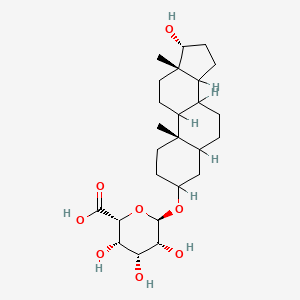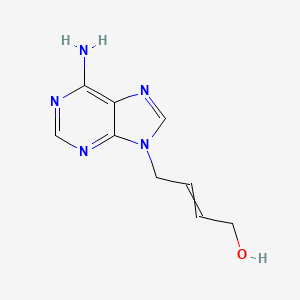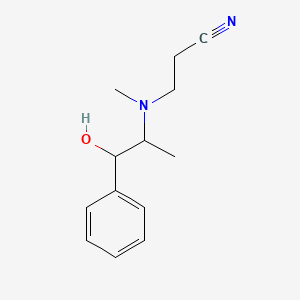
Diamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorphthalim is a member of the class of phthalimides that is 4,5,6,7-tetrahydrophthalimide in which the nitrogen has been substituted by a p-chlorophenyl group. It is used as a herbicide. It has a role as a herbicide and an EC 1.3.3.4 (protoporphyrinogen oxidase) inhibitor. It is a member of maleimides, a member of phthalimides and a member of monochlorobenzenes.
科学的研究の応用
Biomaterials and Drug Delivery
Diamate, as a biomaterial, plays a significant role in medical applications. Its utilization in drug and protein delivery systems is a key area of research. Innovations in this field include the development of materials used as scaffolds in tissue engineering and the application of nanotechnology in biomaterials. This has been detailed by researchers like Langer and Peppas (2003) and Langer and Tirrell (2004), who emphasize the importance of designing materials specifically for medical applications, including drug delivery systems and synthetic replacements for biological tissues (Langer & Peppas, 2003) (Langer & Tirrell, 2004).
Materiomics in Biomaterials Research
The field of materiomics, which combines computational modeling with advanced experimental techniques, is emerging as a transformative approach in biomaterials research. It aims to design tailored and functional materials for diverse applications such as disease diagnosis and tissue engineering. Researchers like Cranford et al. (2013) have outlined the current status of the field and its impact on biomedical sciences (Cranford et al., 2013).
Nanotechnology in Biomaterials
The exploration of alternative materials for plasmonics and metamaterials in biomaterials research is another key application of Diamate. Researchers like Naik, Shalaev, and Boltasseva (2013) discuss the potential of different material classes, including semiconductors and 2D materials like graphene, for applications in plasmonics and metamaterials (Naik, Shalaev, & Boltasseva, 2013).
Diatom Silica in Biomaterials
Diatom silica is gaining attention as a biomaterial, particularly in drug-delivery systems and medical devices. Its unique nanotopography and potential for improving interface reactions between materials and cells are of significant interest. Researchers like Walsh et al. (2017) have investigated the cytotoxicity and pro-inflammatory reactions of diatom-biosilica, suggesting its potential in biomedical applications (Walsh et al., 2017).
特性
CAS番号 |
39985-63-2 |
|---|---|
製品名 |
Diamate |
分子式 |
C14H12ClNO2 |
分子量 |
261.7 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C14H12ClNO2/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(16)18/h5-8H,1-4H2 |
InChIキー |
MJQBFSWPMMHVSM-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)Cl |
正規SMILES |
C1CCC2=C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)Cl |
その他のCAS番号 |
88402-43-1 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



